molecular formula C46H60N10O8S2 B12374437 CTB probe-1

CTB probe-1

Cat. No.: B12374437
M. Wt: 945.2 g/mol
InChI Key: ZAAZGBJFGYJXTG-QXUSSCGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTB probe-1 is a lysosome-targeting fluorogenic small-molecule probe used for fluorescence imaging in living cells . It is particularly useful in biological research for tracing and imaging cellular structures and processes.

Chemical Reactions Analysis

CTB probe-1 undergoes various chemical reactions, primarily involving its interaction with lysosomal enzymes. It is designed to target and bind to specific enzymes within the lysosome, facilitating fluorescence imaging. The compound’s major reactions include binding to cathepsin B, a lysosomal enzyme, which results in fluorescence activation . Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining pH stability during imaging processes .

Mechanism of Action

The mechanism of action of CTB probe-1 involves its binding to the GM1 ganglioside on the cell membrane, which facilitates its entry into the cell. Once inside, it targets lysosomal enzymes, particularly cathepsin B, leading to fluorescence activation. This allows researchers to visualize and track lysosomal activity within living cells . The molecular targets include the GM1 ganglioside and lysosomal enzymes, with pathways involving endocytosis and lysosomal trafficking .

Comparison with Similar Compounds

CTB probe-1 is unique in its specific targeting of lysosomal enzymes for fluorescence imaging. Similar compounds include other lysosome-targeting probes and fluorescent dyes used for cellular imaging. For example:

This compound stands out due to its high specificity and sensitivity in targeting lysosomal enzymes, making it a valuable tool in cellular and molecular biology research.

Properties

Molecular Formula

C46H60N10O8S2

Molecular Weight

945.2 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[[2-[(4R)-4-(3-morpholin-4-ylpropylcarbamoyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-6-yl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1

InChI Key

ZAAZGBJFGYJXTG-QXUSSCGESA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)[C@@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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